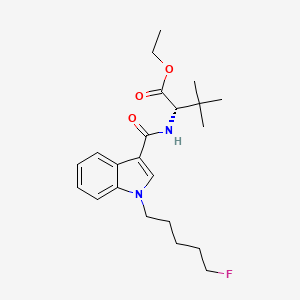

5-fluoro EDMB-PICA

Description

Structure

3D Structure

Properties

CAS No. |

2666934-54-7 |

|---|---|

Molecular Formula |

C22H31FN2O3 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

ethyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate |

InChI |

InChI=1S/C22H31FN2O3/c1-5-28-21(27)19(22(2,3)4)24-20(26)17-15-25(14-10-6-9-13-23)18-12-8-7-11-16(17)18/h7-8,11-12,15,19H,5-6,9-10,13-14H2,1-4H3,(H,24,26)/t19-/m1/s1 |

InChI Key |

RNWBJOCYFGGMRJ-LJQANCHMSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C(C)(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |

Canonical SMILES |

CCOC(=O)C(C(C)(C)C)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |

Origin of Product |

United States |

Structural and Chemical Research Perspectives of 5 Fluoro Edmb Pica

Structural Similarities and Differences with Precursor and Analogous Synthetic Cannabinoids

5-fluoro EDMB-PICA shares a common structural framework with numerous other synthetic cannabinoids, particularly those based on indole (B1671886) or indazole carboxamide scaffolds. Its molecular formula is C22H31FN2O3, with a molecular weight of approximately 390.5 g/mol fda.govcfsre.orgnih.govcaymanchem.comncats.io.

The core structure of this compound is an indole ring system. Attached to the nitrogen at the 1-position (N1) is a 5-fluoropentyl chain. At the 3-position of the indole ring, a carboxamide group links the indole core to an ethyl ester of 3,3-dimethyl-D-valine (also known as tert-leucine ethyl ester) cfsre.orgnih.govcaymanchem.comncats.io. The "EDMB" in its name refers to this tert-leucine ethyl ester moiety, while "5-fluoro" indicates the fluorine atom on the pentyl chain.

Comparison with Analogous Synthetic Cannabinoids:

Indole-3-carboxamide Scaffold: this compound is part of the broader indole-3-carboxamide family, which also includes compounds like 5F-MDMB-PICA mdpi.comresearchgate.net. The indole core is a prevalent scaffold in SCRAs, distinct from the indazole core found in compounds like AB-PINACA or AB-FUBINACA wikipedia.orgmdpi.com.

N-Alkyl Chain: The 5-fluoropentyl chain at the N1 position is a common feature in many newer synthetic cannabinoids, often contributing to increased potency compared to simpler alkyl chains researchgate.neteuropa.eunih.gov. For instance, AM-2201, an earlier generation SCRA, features a naphthoylindole core with a 5-fluoropentyl chain, but lacks the carboxamide linker and amino acid-derived head group mdpi.comnih.gov.

Head Group Variation: The ethyl ester of 3,3-dimethyl-D-valine (tert-leucine ethyl ester) serves as the "head group" attached via the carboxamide linker. Variations in this head group, such as the number of methyl groups or the specific amino acid derivative, can significantly alter the compound's pharmacological activity and potency nih.govacs.org. For example, 5F-MDMB-PICA, which shares the indole core and 5-fluoropentyl chain but differs in the specific amino acid derivative (tert-leucine vs. valine), demonstrates similar structural relationships researchgate.netnih.govnih.gov.

Table 1: Structural Comparison of this compound with Selected Synthetic Cannabinoids

| Feature | This compound | AB-PINACA | AM-2201 | 5F-MDMB-PICA |

| Core Scaffold | Indole-3-carboxamide | 1H-Indazole-3-carboxamide | Naphthoylindole | Indole-3-carboxamide |

| N1-Alkyl Chain | 5-fluoropentyl | Pentyl | 5-fluoropentyl | 5-fluoropentyl |

| Linker | Carboxamide | Carboxamide | Ketone | Carboxamide |

| Head Group | Ethyl ester of 3,3-dimethyl-D-valine (tert-leucine ethyl ester) | 1-adamantyl | Naphthalen-1-ylmethanone | Methyl ester of 3,3-dimethyl-D-valine (tert-leucine methyl ester) |

| Chiral Center(s) | Yes (at the tert-leucine derived moiety) | No (if N-alkyl is achiral) | No | Yes (at the tert-leucine derived moiety) |

| Fluorine Position | On the pentyl chain | None | On the pentyl chain | On the pentyl chain |

Synthesis Pathways and Precursor Analysis in Illicit Production

The synthesis of indole-3-carboxamide synthetic cannabinoids like this compound typically involves a multi-step process, often starting with readily available chemical precursors. The general strategy involves the formation of the indole-3-carboxylic acid core, followed by N-alkylation and subsequent amide coupling.

General Synthesis Pathway:

Indole Core Functionalization: The synthesis commonly begins with an indole precursor. The indole ring is then functionalized at the 3-position to introduce a carboxylic acid group, or a derivative thereof, which can be activated for amide bond formation.

N-Alkylation: The nitrogen atom of the indole ring (N1) is alkylated with a suitable alkyl halide or tosylate. For this compound, this would involve a reagent such as 1-bromo-5-fluoropentane (B147514) or a similar 5-fluoropentyl derivative beilstein-journals.orgprimescholars.com. This step typically requires a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF, THF) beilstein-journals.orgprimescholars.com.

Amide Coupling: The indole-3-carboxylic acid (or its activated form, such as an acid chloride) is then coupled with the amine component, which in this case is the ethyl ester of 3,3-dimethyl-D-valine (tert-leucine ethyl ester) nih.govcaymanchem.comresearchgate.neteuropa.eumdpi.com. This coupling is usually achieved using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), or by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride derpharmachemica.com.

Precursors in Illicit Production:

The illicit manufacture of synthetic cannabinoids relies on the availability and diversion of precursor chemicals. For this compound, key precursors would include:

Indole: A common starting material for indole-based compounds.

5-Fluoropentyl Halide (e.g., 1-bromo-5-fluoropentane): Used for the N-alkylation of the indole ring.

3,3-Dimethyl-D-valine ethyl ester (tert-leucine ethyl ester): The amine component for the carboxamide linkage.

Coupling Reagents: Chemicals like EDC, HOBt, thionyl chloride, and bases (e.g., triethylamine, sodium hydride) are essential for facilitating the chemical reactions.

The clandestine synthesis often aims to utilize precursors that are not yet internationally controlled, or to employ modifications that circumvent existing legislation diva-portal.orgincb.orgunodc.orgacic.gov.au. The availability of these precursors through chemical supply chains, often with legitimate industrial uses, poses a significant challenge for law enforcement and regulatory bodies incb.orgunodc.orgacic.gov.au.

Table 2: Key Precursors for this compound Synthesis

| Component | Key Precursor Chemical(s) | Role in Synthesis |

| Indole Core | Indole | Provides the basic aromatic ring system. |

| N1-Alkyl Chain | 1-bromo-5-fluoropentane (or similar 5-fluoropentyl halide) | Introduces the 5-fluoropentyl substituent at the indole N1 position. |

| Carboxamide Linker & Head Group | Ethyl ester of 3,3-dimethyl-D-valine (tert-leucine ethyl ester) | The amine component that forms the amide bond with the indole-3-carboxylic acid. |

| Coupling/Activation | Thionyl chloride (SOCl2), EDC, HOBt, Triethylamine (TEA), Sodium Hydride (NaH) | Reagents used to activate the carboxylic acid or facilitate amide bond formation and N-alkylation. |

Chiral Analysis and Stereochemical Considerations in this compound

Chirality, or the property of a molecule being non-superimposable on its mirror image, is a critical aspect of synthetic cannabinoid pharmacology and analysis chromatographytoday.comregistech.comnih.govprojectcbd.orgcannabissciencetech.com. Many synthetic cannabinoids possess chiral centers, and their stereochemistry can profoundly influence their interaction with biological targets, such as cannabinoid receptors CB1 and CB2, thereby affecting their potency, efficacy, and metabolic fate mdpi.comchromatographytoday.comnih.gov.

This compound contains a chiral center within the tert-leucine derived portion of its molecule nih.govcaymanchem.comncats.io. Specifically, it is documented as the (2R)-enantiomer nih.govcaymanchem.comncats.io. This stereospecificity is often introduced during the synthesis by using enantiomerically pure amino acid derivatives.

Significance of Chirality:

Pharmacological Activity: For many valinate and tert-leucinate indole and indazole-3-carboxamide SCRAs, studies have indicated that the (S)-enantiomer is significantly more potent than the (R)-enantiomer mdpi.com. While this compound is reported as the (2R) isomer in several databases nih.govcaymanchem.comncats.io, the precise pharmacological implications of this specific stereochemistry require detailed investigation. The presence of a single defined stereocenter (1/1) is noted ncats.io.

Analytical Challenges: The existence of stereoisomers necessitates the use of chiral analytical techniques for accurate identification and quantification. Standard achiral chromatographic methods may not resolve enantiomers, leading to incomplete analysis in forensic and toxicological contexts chromatographytoday.comregistech.com.

Forensic and Regulatory Importance: Chiral analysis is essential for forensic laboratories to provide comprehensive qualitative and quantitative data. It aids in identifying specific isomers present in seized samples, characterizing impurities, and understanding the synthesis routes used. In pharmaceutical development, ensuring enantiomeric purity is paramount for safety and efficacy chromatographytoday.comregistech.com. Techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) employing chiral stationary phases are vital tools for separating and analyzing these stereoisomers chromatographytoday.comregistech.comwaters.com.

The precise control and analysis of stereochemistry in synthetic cannabinoids like this compound are therefore indispensable for advancing research and ensuring public safety.

Compound List:

this compound

AB-PINACA

AB-FUBINACA

AM-2201

5F-MDMB-PICA

5F-MDMB-PINACA

5F-ADB

UR-144

XLR-11

CP-47,497

HU-210

HU-211

JWH-018

CUMYL-PICA

CUMYL-5F-PICA

WIN 55,212-2

THC (Δ9-tetrahydrocannabinol)

CBD (Cannabidiol)

CBC (Cannabichromene)

Pharmacological Characterization of 5 Fluoro Edmb Pica at Cannabinoid Receptors

In Vivo Pharmacological Effects in Animal Models

The in vivo pharmacological effects of 5-fluoro EDMB-PICA (5F-EDMB-PICA) have been investigated in rodent models to characterize its cannabinoid-like activity and receptor mediation. Research indicates that, like other synthetic cannabinoids, its effects are primarily driven by interaction with the central cannabinoid type 1 (CB1) receptor. researchgate.net

Assessment of Cannabinoid-Specific Behavioral and Physiological Responses in Rodents

In animal studies, 5F-EDMB-PICA has been demonstrated to produce a range of behavioral and physiological effects that are characteristic of CB1 receptor agonists. researchgate.net A key method for evaluating the cannabinoid-like properties of a compound is the rodent tetrad model, which assesses four primary effects: hypolocomotion (reduced spontaneous movement), catalepsy (a state of immobility), analgesia (pain relief), and hypothermia (a drop in core body temperature). nih.gov

Studies in mice have confirmed that 5F-EDMB-PICA induces these cannabinoid-specific pharmacological effects, consistent with the tetrad profile. researchgate.net In addition to these core physiological responses, the abuse potential of 5F-EDMB-PICA has been evaluated. These investigations help to understand the compound's rewarding effects, which are a proxy for its potential for abuse. researchgate.net

The table below summarizes the key in vivo effects observed in rodent models following administration of 5F-EDMB-PICA.

| Pharmacological Effect | Observation in Rodents | Receptor Mediation |

| Cannabinoid Tetrad Effects | Induces hypothermia, catalepsy, analgesia, and hypolocomotion. researchgate.net | Mediated by CB1 Receptors. researchgate.net |

| Abuse Potential | Demonstrates rewarding effects. researchgate.net | Mediated by CB1 Receptors. researchgate.net |

Receptor Mediation of Observed Pharmacological Effects

The pharmacological activity of 5F-EDMB-PICA is understood to be mediated through its action as an agonist at cannabinoid receptors. researchgate.net Specifically, research confirms that the compound produces its effects by activating CB1 receptors. researchgate.net The involvement of the CB1 receptor is a hallmark of psychoactive synthetic cannabinoids and is responsible for the characteristic behavioral and physiological outcomes observed in preclinical studies. researchgate.netnih.gov The confirmation that 5F-EDMB-PICA's actions are dependent on the CB1 receptor aligns it with other centrally acting synthetic cannabinoid receptor agonists. researchgate.net

Metabolic Fate and Biotransformation of 5 Fluoro Edmb Pica

In Vitro Metabolism Studies Using Human Hepatic Models

To investigate the metabolic pathways of 5-fluoro EDMB-PICA, researchers utilize in vitro models that simulate the metabolic processes occurring in the human liver. These models are instrumental in identifying potential metabolites that can serve as biomarkers for consumption.

Pooled human liver microsomes (pHLM) are a common in vitro tool for studying Phase I metabolism. Assays using pHLM have been employed to confirm the metabolites of this compound that were initially detected in authentic human urine samples. nih.govunibo.itresearchgate.net In these studies, this compound is incubated with pHLM, which contain a high concentration of cytochrome P450 enzymes responsible for a majority of Phase I metabolic reactions. nih.gov Through techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qToF-MS), researchers have been able to identify numerous Phase I metabolites. nih.govunibo.it One study successfully identified 14 Phase I metabolites of this compound using a pHLM model. nih.gov These in vitro findings help to build a comprehensive metabolic profile of the parent compound. nih.gov

Human hepatocytes, which are the primary cells of the liver, provide a more complete model for metabolic studies as they contain both Phase I and Phase II enzymes. nih.gov Studies involving the incubation of this compound with human hepatocytes have been conducted to investigate its biotransformation. nih.gov This model allows for the identification of a wide range of metabolites, including those that might be missed in microsome assays. For the structurally similar compound 5F-MDMB-PICA, hepatocyte incubations revealed that ester hydrolysis and a combination of ester hydrolysis with oxidative defluorination were the most predominant metabolic pathways. nih.gov

Identification and Characterization of Phase I Metabolites

Phase I metabolism of this compound involves a series of biotransformations that modify its chemical structure, preparing it for subsequent metabolic phases or excretion. The primary pathways identified include ester hydrolysis, hydroxylation, dihydroxylation, oxidative defluorination, and dehydrogenation. nih.govresearchgate.net

Ester hydrolysis is a major metabolic pathway for this compound. nih.govunibo.itresearchgate.net This process involves the cleavage of the ethyl ester group, a characteristic feature of this synthetic cannabinoid. nih.gov The resulting metabolite is a carboxylic acid derivative. nih.gov This biotransformation is frequently observed in combination with other metabolic reactions, leading to a variety of metabolites. nih.govunibo.itresearchgate.net Products of ester hydrolysis are considered suitable urinary biomarkers for detecting the consumption of this compound. nih.govunibo.it

Hydroxylation, the addition of a hydroxyl group, is another significant metabolic route for this compound. nih.gov Monohydroxylation can occur at various positions on the molecule, including the pentyl side chain, the tert-leucine moiety, or the indole (B1671886) ring. researchgate.net Studies have identified monohydroxylation products as important metabolites. nih.govunibo.itnih.gov In fact, monohydroxylation metabolites with intact ester and 5-fluoropentyl structures have been recommended as potential biomarkers due to their high content in in vitro models. nih.gov Dihydroxylation, the addition of two hydroxyl groups, has also been identified as a metabolic pathway for this compound. nih.gov

Oxidative defluorination is a key metabolic process affecting the 5-fluoropentyl side chain of the molecule. nih.govunibo.it This reaction involves the removal of the fluorine atom and its replacement with a hydroxyl group, which can then be further oxidized. nih.gov This pathway often occurs in conjunction with other metabolic reactions, such as ester hydrolysis. nih.gov Dehydrogenation, the removal of hydrogen atoms, has also been identified as one of the biotransformation pathways for this compound. nih.govresearchgate.net

Identified Phase I Metabolites of this compound

The following table summarizes the Phase I biotransformations observed for this compound in various in vitro studies.

| Biotransformation Pathway | Description | Resulting Products |

| Ester Hydrolysis | Cleavage of the ethyl ester group. | Carboxylic acid derivatives. |

| Monohydroxylation | Addition of a single hydroxyl group. | Hydroxylated metabolites on the pentyl chain, tert-leucine, or indole ring. |

| Dihydroxylation | Addition of two hydroxyl groups. | Dihydroxylated metabolites. |

| Oxidative Defluorination | Removal of the fluorine atom and subsequent oxidation. | Defluorinated and hydroxylated metabolites on the pentyl chain. |

| Dehydrogenation | Removal of hydrogen atoms. | Metabolites with double bonds. |

| N-Dealkylation | Removal of the N-pentyl group. | N-dealkylated metabolites. |

| Pentanoic and Propionic Acid Formation | Cleavage and oxidation of the side chain. | Metabolites with pentanoic or propionic acid moieties. |

| Combined Reactions | Multiple metabolic reactions occurring on the same molecule. | Metabolites showing a combination of the above transformations. |

This table is generated based on findings from multiple research articles. unibo.itnih.govresearchgate.net

Compound Names

Amide and Ester Hydrolysis Pathways

A crucial step in the Phase I metabolism of this compound is the hydrolysis of its ester and amide linkages. Ester hydrolysis, in particular, has been identified as a major metabolic pathway. nih.govresearchgate.net This process often occurs in conjunction with other metabolic reactions, such as monohydroxylation and defluorination. nih.govresearchgate.net

In vitro studies using human liver microsomes have been instrumental in identifying the various metabolites formed through these hydrolysis pathways. researchgate.net Research has shown that the main in-vivo metabolites of this compound are formed through ester hydrolysis, frequently coupled with further metabolic processes. nih.govresearchgate.net

Table 1: Key Phase I Metabolites of this compound Identified Through Hydrolysis and Other Pathways

| Metabolite ID | Biotransformation Pathway | Description |

| M1 | Ester hydrolysis | |

| M2 | Ester hydrolysis | |

| M3 | Ester hydrolysis | |

| M4 | Ester hydrolysis | |

| M6 | Ester hydrolysis | |

| M9 | Monohydroxylation | Higher content, intact ester and 5-fluoropentyl structures |

| M10 | Monohydroxylation | Higher content, intact ester and 5-fluoropentyl structures |

| - | Ester hydrolysis + Propionic acid formation | A potential new biomarker |

| - | Indole-N-propionic acid derivative | One of the most abundant metabolites |

| - | Hydroxylated indole species | One of the most abundant metabolites |

| - | Hydroxylated (N-alkyl chain) methyl ester hydrolysis product | One of the most abundant metabolites |

This table is based on data from multiple research studies. researchgate.netljmu.ac.uknih.gov

Identification and Characterization of Phase II Metabolites

Following Phase I biotransformation, the resulting metabolites of this compound can undergo Phase II conjugation reactions.

Glucuronidation Conjugation Pathways

Glucuronidation is a significant Phase II metabolic pathway for this compound. In this process, glucuronic acid is attached to the Phase I metabolites, further increasing their water solubility and aiding in their elimination from the body. Studies have identified several glucuronide conjugates of this compound's Phase I metabolites. ljmu.ac.uk In fact, two of the main Phase I metabolites have been found to undergo extensive glucuronidation before being excreted in the urine. nih.gov One of the primary biomarkers for identifying drug misuse is the ester hydrolyzed metabolite that has also been glucuronidated. nih.gov

In vitro models have successfully identified four Phase II metabolites of this compound, all formed through glucuronidation pathways. researchgate.netnih.gov

Elucidation of Comprehensive Metabolic Pathways

Research has identified a total of 14 Phase I metabolites and 4 Phase II metabolites of this compound in vitro. researchgate.netnih.gov The parent compound itself is often not detected in urine samples, highlighting the extensive nature of its metabolism. unibo.it

Identification of Biotransformation Products as Potential Biomarkers of Exposure

Due to the rapid and extensive metabolism of this compound, identifying its biotransformation products is crucial for detecting exposure. Several metabolites have been proposed as suitable urinary biomarkers.

Products of ester hydrolysis, monohydroxylation, and defluorination have been identified as the most suitable urinary biomarkers for this compound. nih.govresearchgate.net Specifically, monohydroxylation metabolites (M9 and M10), which retain the intact ester and 5-fluoropentyl structures and are present in higher content, are recommended as potential biomarkers. researchgate.netnih.gov The metabolite formed by ester hydrolysis coupled with propionic acid formation has also been identified as a new potential biomarker. nih.gov

Table 2: Potential Urinary Biomarkers for this compound Exposure

| Biomarker Candidate | Metabolic Pathway | Rationale for Selection |

| Ester hydrolysis products | Phase I | Major metabolic pathway |

| Monohydroxylation products | Phase I | Abundant metabolites |

| Defluorination products | Phase I | Key biotransformation |

| Monohydroxylation metabolites (M9, M10) | Phase I | Higher content, intact parent features |

| Ester hydrolyzed and glucuronidated metabolite | Phase I & II | Primary biomarker for misuse |

| Ester hydrolysis + Propionic acid metabolite | Phase I | Newly identified potential biomarker |

This table synthesizes findings from various studies. nih.govresearchgate.netresearchgate.netnih.govnih.gov

Analytical Methodologies for the Detection and Characterization of 5 Fluoro Edmb Pica and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to separating 5-fluoro-EDMB-PICA from complex matrices such as herbal mixtures or biological samples, thereby enabling accurate identification and quantification.

GC-MS is a widely utilized technique for the analysis of synthetic cannabinoids, including 5-fluoro-EDMB-PICA. nih.gov The compound is amenable to GC analysis due to its volatility. In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the fragment ions, serves as a chemical fingerprint for identification.

Comprehensive analytical data for 5F-EDMB-PICA has been successfully obtained using GC-MS. nih.gov Forensic laboratories often employ specific GC-MS parameters for routine analysis. For instance, a common setup involves an Agilent 5975 Series GC/MSD System with a Zebron™ Inferno™ ZB-35HT column. cfsre.org The analysis of a reference standard for 5F-EDMB-PICA under such conditions yielded a retention time of approximately 8.24 minutes. cfsre.org

Table 1: Example GC-MS Instrumental Parameters for 5-fluoro-EDMB-PICA Analysis

| Parameter | Setting |

|---|---|

| Instrument | Agilent 5975 Series GC/MSD System |

| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Oven Program | 60°C for 0.5 min, then 35°C/min to 340°C for 6.5 min |

| Injection Port Temp. | 265°C |

| Transfer Line Temp. | 300°C |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Mass Scan Range | 40-550 m/z |

| Retention Time | 8.24 min |

Data sourced from NPS Discovery. cfsre.org

The electron ionization mass spectrum of 5-fluoro-EDMB-PICA is characterized by a series of specific fragment ions that aid in its identification.

Liquid chromatography coupled with mass spectrometry, particularly high-resolution variants like quadrupole time-of-flight (qToF-MS) and tandem mass spectrometry (MS/MS), is indispensable for the analysis of 5-fluoro-EDMB-PICA and its metabolites, especially in biological fluids. cfsre.orgcfsre.org LC-MS is suitable for less volatile or thermally labile compounds and offers high sensitivity and specificity. cfsre.org

LC-qToF-MS analysis provides accurate mass measurements, which allows for the determination of the elemental composition of the parent compound and its metabolites. cfsre.orgnih.gov This technique has been instrumental in identifying numerous phase-I and phase-II metabolites of 5-fluoro-EDMB-PICA in vitro and in authentic urine specimens. nih.govnih.gov

Metabolism of 5-fluoro-EDMB-PICA involves several biotransformation pathways, including ester hydrolysis, dehydrogenation, hydrolytic defluorination, hydroxylation, and glucuronidation. nih.gov A study using a Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer identified 14 phase-I and 4 phase-II metabolites in vitro. nih.gov Another study using LC-qToF-MS on authentic urine samples detected ten phase-I metabolites. nih.gov The primary in-vivo metabolites are formed through ester hydrolysis, often combined with other metabolic processes. nih.gov Key urinary biomarkers identified for 5-fluoro-EDMB-PICA consumption include products of ester hydrolysis, monohydroxylation, and defluorination. nih.gov

Table 2: Selected Phase-I Metabolites of 5-fluoro-EDMB-PICA Identified by LC-MS

| Metabolite Type | Metabolic Reaction |

|---|---|

| M1 | Ester hydrolysis |

| M2 | Dehydrogenation |

| M3 | Hydrolytic defluorination |

| M4 | Monohydroxylation (on N-pentyl chain) |

| M5 | Dihydroxylation |

| M6 | Ester hydrolysis + hydroxylation |

Metabolites identified in in-vitro and in-vivo studies. nih.govnih.gov

Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. nih.gov When coupled with QTOF-MS, it provides a powerful tool for the analysis of synthetic cannabinoids. nih.gov SFC can offer faster separations and is considered a "green" technology due to the reduced use of organic solvents compared to traditional LC. nih.gov The analytical characterization of 5F-EDMB-PICA has been reported using SFC-QTOF-MS, highlighting its utility in forensic laboratories for the comprehensive analysis of novel psychoactive substances. nih.gov

Spectroscopic Techniques for Structural Elucidation

While chromatographic techniques coupled with mass spectrometry are excellent for detection and identification, spectroscopic methods are essential for the definitive structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. nih.govpolicija.si Both ¹H (proton) and ¹³C (carbon-13) NMR are used to fully characterize the structure of 5-fluoro-EDMB-PICA. nih.gov The chemical shifts (δ), signal multiplicities, and coupling constants in the NMR spectra allow for the precise assignment of each hydrogen and carbon atom in the molecule, confirming the connectivity and stereochemistry. policija.si This technique is crucial when a reference standard is unavailable, allowing for the de novo identification of an unknown substance. nih.govoregonstate.edu

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts for 5-fluoro-EDMB-PICA

| Atom Assignment (Illustrative) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Indole-H2 | ~8.1 | ~130 |

| N-CH₂ (pentyl) | ~4.2 | ~46 |

| O-CH₂ (ethyl) | ~4.1 | ~61 |

| tert-Butyl CH₃ | ~1.0 | ~27 |

Note: These are representative values; actual shifts are dependent on the solvent and specific experimental conditions. Data derived from published characterizations. nih.govpolicija.si

Attenuated Total Reflection (ATR)-Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The infrared spectrum of 5-fluoro-EDMB-PICA shows characteristic absorption bands corresponding to its structural features. Key vibrational bands include those for the N-H stretch of the amide, the C=O stretches of the amide and ester groups, C-H stretches of the alkyl and aromatic groups, and the C-F stretch of the fluoropentyl chain. nih.govpolicija.si This information complements data from other analytical techniques to confirm the identity of the compound. nih.gov

Ultraviolet-Visible (UV-VIS) Spectroscopy

Ultraviolet-Visible (UV-VIS) spectroscopy is a foundational analytical technique used in the initial characterization of synthetic cannabinoids like 5-fluoro EDMB-PICA. This method measures the absorption of ultraviolet or visible light by a substance, providing information about its electronic structure. For this compound, the UV spectrum exhibits characteristic maximum absorbance (λmax) values at approximately 218 nm and 291 nm. researchgate.netnih.gov

While UV-VIS spectroscopy contributes to a comprehensive analytical profile of the compound, its utility as a standalone identification tool in forensic analysis is limited. chemrxiv.orgcfsre.org This is because many synthetic cannabinoids and other unrelated compounds possess similar chromophores, leading to overlapping spectral data. cfsre.org Consequently, UV-VIS is typically coupled with a chromatographic technique, such as high-performance liquid chromatography (HPLC), where it serves as a detector (HPLC-UV). In this configuration, it can aid in the presumptive identification of an analyte based on its retention time and UV spectrum, which can then be compared to a certified reference standard. cfsre.org However, for unambiguous identification, particularly in complex matrices, more specific techniques like mass spectrometry are required.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for elucidating the metabolic fate of this compound. Techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) enable the detection and identification of metabolites in biological samples with high accuracy and sensitivity. chemrxiv.orgcaymanchem.com

Studies on authentic human urine samples have successfully identified the phase-I metabolic profile of this compound using LC-QTOF-MS. chemrxiv.orgcaymanchem.com Research has identified ten major phase-I metabolites, with the findings confirmed through in vitro experiments using pooled human liver microsomes (pHLM). chemrxiv.orgcaymanchem.com

The primary metabolic transformations observed for this compound include:

Ester Hydrolysis: The cleavage of the ethyl ester group is a dominant metabolic pathway. chemrxiv.orgcaymanchem.com

Monohydroxylation: The addition of a hydroxyl group to various positions on the molecule is a common reaction. chemrxiv.orgcaymanchem.com

Oxidative Defluorination: The replacement of the fluorine atom on the pentyl chain with a hydroxyl group. chemrxiv.orgcaymanchem.com

Often, these metabolic steps occur in combination, leading to a variety of metabolites. chemrxiv.orgcaymanchem.com The identification of specific biomarkers is crucial for confirming consumption. For this compound, metabolites resulting from ester hydrolysis, monohydroxylation, and defluorination are considered the most suitable urinary biomarkers for detection. chemrxiv.orgnih.gov

Table 1: Key Phase-I Metabolic Pathways for this compound Identified by HRMS

| Metabolic Reaction | Description | Significance as Biomarker |

|---|---|---|

| Ester Hydrolysis | Cleavage of the terminal ethyl ester to form a carboxylic acid. | Primary and crucial biomarker. chemrxiv.orgcaymanchem.com |

| Monohydroxylation | Addition of a hydroxyl (-OH) group to the indole (B1671886) ring or pentyl chain. | Important biomarker, often found in combination with other reactions. chemrxiv.orgcaymanchem.com |

| Oxidative Defluorination | Replacement of the fluorine atom with a hydroxyl group. | Key biomarker indicating the parent compound had a fluoropentyl tail. chemrxiv.orgcaymanchem.com |

| Combined Reactions | e.g., Ester hydrolysis combined with monohydroxylation. | Provides further confirmation of the parent compound's structure. chemrxiv.orgcaymanchem.com |

Development and Validation of Assays for Diverse Sample Matrices

Validated analytical methods are essential for the reliable detection and quantification of this compound and its metabolites in biological fluids for forensic toxicology and clinical monitoring.

Oral Fluid: A validated method for the determination of ten SCRAs, including this compound, in oral fluid has been developed using dispersive liquid-liquid microextraction (DLLME) followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). ojp.gov This approach offers a sensitive and effective means for detecting recent drug use.

Urine and Blood: While specific validated methods solely for this compound in blood and urine are not extensively detailed in the provided literature, the general methodologies used for related synthetic cannabinoids are applicable. These typically involve extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) followed by analysis using LC-MS/MS or gas chromatography-tandem mass spectrometry (GC-MS/MS). The analysis of authentic urine samples has been performed to identify metabolites, indicating the existence of suitable analytical procedures. chemrxiv.orgcfsre.org The primary challenge in blood analysis is the rapid metabolism of the parent compound, making the detection of metabolites often more crucial for confirming consumption. caymanchem.com

The identification of this compound in seized materials is a primary task for forensic laboratories. The compound is typically found sprayed onto plant material or impregnated onto paper. chemrxiv.orgnih.gov

Analytical workflows for seized materials generally involve:

Extraction: The active compound is extracted from the matrix using an organic solvent, such as methanol (B129727) or dichloromethane. nih.govnih.gov

Analysis: The extract is then analyzed using chromatographic and spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS), such as UPLC-QTOF-MS, are commonly employed for definitive identification. nih.govchemrxiv.orgojp.gov

These methods allow for the separation of this compound from the bulk material and other potential psychoactive substances, and its structure is confirmed by comparing the resulting mass spectrum and retention time to a certified reference standard. nih.govchemrxiv.org The inhomogeneous distribution of the active compound on herbal or paper matrices can present a sampling challenge, requiring careful consideration to ensure representative analysis. researchgate.netnih.gov

Challenges in Analytical Differentiation of Isomers and Structurally Related Compounds

A significant analytical challenge in forensic chemistry is the differentiation of positional isomers and other structurally similar compounds. Synthetic cannabinoids, including this compound, exist alongside numerous analogs that may differ only by the position of a functional group (e.g., the fluorine atom on the pentyl chain) or the substitution of one alkyl group for another. cfsre.orgnih.gov

These structurally similar compounds can produce nearly identical mass spectra under standard electron ionization (EI) conditions used in GC-MS, making unambiguous identification difficult without a direct comparison to a reference standard for each specific isomer. nih.gov Advanced techniques such as tandem mass spectrometry (MS/MS), which analyzes the fragmentation of selected precursor ions, can help to distinguish between some isomers by generating unique product ion spectra. nih.gov

Furthermore, another challenge arises from the metabolism of the drug. Different, but structurally related, synthetic cannabinoids can produce common metabolites. nih.gov This metabolic overlap complicates the unequivocal identification of the specific parent compound consumed based solely on urinary metabolite data. nih.gov Therefore, forensic drug monitoring often requires methods capable of detecting multiple, specific metabolites to confidently link them back to the parent compound, such as this compound. nih.gov The use of high-resolution techniques like 2D liquid chromatography (2D-LC) and ion mobility spectrometry-mass spectrometry (IM-MS) is also being explored to improve the separation and differentiation of complex isomeric mixtures of synthetic cannabinoids. chemrxiv.orgojp.gov

Applications in Forensic Toxicology and Drug Monitoring

The analytical methods developed for this compound and its metabolites have direct applications in forensic toxicology and public health monitoring. The primary goals are to identify the substance in cases of driving under the influence of drugs (DUID), intoxications, and post-mortem investigations, as well as to monitor trends in drug use within the population. researchgate.netnih.gov

The analysis of biological samples allows toxicologists to confirm exposure to this compound and contribute to the interpretation of its potential role in adverse events. Case reports involving the structurally similar 5F-MDMB-PICA demonstrate the importance of these analyses in determining the cause of death or impairment. nih.govnih.gov

Drug monitoring programs utilize these analytical techniques to track the prevalence of emerging NPS. For instance, a study monitoring urine samples collected for abstinence control between October 2020 and February 2022 found that 5.4% of samples positive for synthetic cannabinoids contained biomarkers of this compound, highlighting its presence in the drug supply. nih.govresearchgate.net The identification of this compound in seized herbal products and other materials is crucial for law enforcement and for tracking the spread of this substance on the illicit market. nih.gov The dynamic nature of the NPS market necessitates the continuous adaptation of analytical methods in forensic laboratories to detect new and emerging threats like this compound. researchgate.netresearchgate.net

Prevalence and Trends in the Context of Novel Psychoactive Substances

Geographical and Temporal Emergence Patterns

Synthetic cannabinoids with an ethyl ester moiety, such as 5-fluoro-EDMB-PICA, began to be identified on the illicit drug market around 2017. The analytical characterization of 5-fluoro-EDMB-PICA, the ethyl analog of the more widely known 5F-MDMB-PICA, was first detailed in scientific literature in 2020 and 2021. researchgate.net

Initial detections of 5-fluoro-EDMB-PICA were reported in Europe. A study analyzing urine samples for abstinence control in Germany between October 2020 and February 2022 provides a specific temporal window for its presence in that region. researchgate.net The first positive urine samples for 5-fluoro-EDMB-PICA in this German cohort were detected in October 2020. researchgate.net Seizures of herbal products containing 5-fluoro-EDMB-PICA have also been reported in China. researchgate.net

In the United States, the Center for Forensic Science Research and Education (CFSRE) released a report in December 2020 detailing the identification of 5-fluoro-EDMB-PICA in plant-like material seized by their criminalistics laboratory. regulations.gov This indicates its presence in the US drug supply during that period.

The emergence of 5-fluoro-EDMB-PICA follows a common trend in the NPS market, where the chemical structures of existing controlled substances are modified to circumvent legal restrictions. In this case, 5-fluoro-EDMB-PICA is the ethyl ester analog of the methyl ester 5F-MDMB-PICA, a compound that had been identified in the US as early as 2016 and became a prevalent synthetic cannabinoid. ljmu.ac.uk

Prevalence in Seized Drug Samples and Biological Casework

Data on the prevalence of 5-fluoro-EDMB-PICA in seized drug samples and biological casework is still emerging and is not as extensive as for some of its more established analogs. However, available reports provide insights into its circulation.

A significant European study conducted between October 1, 2020, and February 1, 2022, analyzed urine samples from individuals under abstinence control. Of the samples that tested positive for synthetic cannabinoids, 5.4% were positive for 5-fluoro-EDMB-PICA. unibo.itnih.gov This suggests a notable level of use within this specific population during this timeframe. The study also noted that the parent compound, 5-fluoro-EDMB-PICA, was not detected in any of the analyzed urine samples, highlighting the importance of targeting its metabolites for detection in biological matrices. unibo.it

In the United States, a December 2020 report from the CFSRE documented the identification of 5-fluoro-EDMB-PICA in seized plant material. cfsre.org Additionally, a 2023 report from the Drug Enforcement Administration (DEA) mentioned law enforcement seizures of 5-fluoro-EDMB-PICA in the United States. regulations.gov

Forensic toxicology casework has also identified 5-fluoro-EDMB-PICA. Retrospective analysis of forensic toxicology casework data is a key tool in monitoring the rise and fall of new synthetic cannabinoids. ojp.gov While specific quantitative data on the prevalence of 5-fluoro-EDMB-PICA in a large number of casework samples is not yet widely available, its identification in postmortem and driving under the influence investigations is anticipated to follow the patterns of similar emerging synthetic cannabinoids.

Comparative Analysis with Other Prevalent Synthetic Cannabinoids

To understand the significance of 5-fluoro-EDMB-PICA, it is useful to compare it with other prevalent synthetic cannabinoids, particularly its methyl ester analog, 5F-MDMB-PICA, and another significant compound, MDMB-4en-PINACA.

5F-MDMB-PICA: This compound is structurally very similar to 5-fluoro-EDMB-PICA, with the only difference being a methyl ester group instead of an ethyl ester group. 5F-MDMB-PICA emerged earlier, with identifications in the US dating back to 2016. ljmu.ac.uk It became one of the most prevalent synthetic cannabinoids in the United States in the years following its emergence. researchgate.net The prevalence of 5F-MDMB-PICA in forensic casework has been extensively documented, with numerous reports of its involvement in adverse events, including fatalities. unibo.it The emergence of 5-fluoro-EDMB-PICA can be seen as a direct response to the scheduling and control of 5F-MDMB-PICA, a common tactic in the NPS market.

MDMB-4en-PINACA: This synthetic cannabinoid was the most commonly identified in the United States in 2021. mtak.hu Its emergence and high prevalence highlight the rapid turnover of substances in the illicit market. Like 5-fluoro-EDMB-PICA, it is a potent agonist of the cannabinoid receptors. The constant introduction of new compounds like MDMB-4en-PINACA and 5-fluoro-EDMB-PICA poses a continuous challenge for forensic laboratories and public health officials.

4F-MDMB-BICA: This compound is another synthetic cannabinoid that has been the subject of comparative studies. Research has shown that even minor structural changes between these compounds, such as the difference between an indole (B1671886) and indazole core or the length of the N-fluoroalkyl chain, can significantly alter their cannabimimetic potency. nih.gov

The following table provides a comparative overview of these compounds:

| Compound Name | Year of Emergence (in the US) | Chemical Class | Key Structural Feature | Notable Prevalence |

| 5-fluoro-EDMB-PICA | 2020 | Indole-3-carboxamide | Ethyl ester | Detected in European urine samples (5.4% in one study) and US seized materials. |

| 5F-MDMB-PICA | 2016 | Indole-3-carboxamide | Methyl ester | One of the most prevalent synthetic cannabinoids in the US after its emergence. |

| MDMB-4en-PINACA | 2017 (in Europe) | Indazole-3-carboxamide | Pent-4-ene tail | Most common synthetic cannabinoid identified by the DEA in the US in 2021. |

| 4F-MDMB-BICA | - | Indole-3-carboxamide | 4-fluorobutyl tail | Used in comparative studies to understand structure-activity relationships. |

Considerations for Public Health and Regulatory Frameworks

The emergence of 5-fluoro-EDMB-PICA and other novel synthetic cannabinoids raises significant public health concerns. Synthetic cannabinoids as a class are associated with a range of severe adverse health effects, including psychiatric, neurological, and cardiovascular events. cfsre.org The potency of these substances can be significantly higher than that of THC, the primary psychoactive component of cannabis, leading to a greater risk of overdose and other life-threatening complications. ljmu.ac.uk

Public health agencies have issued numerous warnings about the dangers of synthetic cannabinoids. researchgate.net These warnings often emphasize that the composition of these products is unknown and can change frequently, and that they may be contaminated with other dangerous substances. researchgate.net

From a regulatory perspective, the constant emergence of new compounds like 5-fluoro-EDMB-PICA creates a continuous challenge for legislative frameworks. As of December 2020, 5-fluoro-EDMB-PICA was not explicitly scheduled as a controlled substance in the United States, although its structurally similar analog, 5F-MDMB-PICA, is a Schedule I substance. cfsre.orgcaymanchem.com This highlights the reactive nature of many current drug control laws.

In response to the rapid evolution of the NPS market, some jurisdictions have implemented broader legislative controls that aim to capture entire classes of chemical compounds, rather than scheduling them one by one. The international community also plays a role, with organizations like the United Nations Office on Drugs and Crime (UNODC) monitoring the emergence of NPS and making recommendations for international control. However, 5-fluoro-EDMB-PICA is not currently under international control. ljmu.ac.uk

The continued monitoring of online drug markets, analysis of seized materials, and data from forensic toxicology casework are crucial for the early identification of new threats like 5-fluoro-EDMB-PICA and for informing effective public health and regulatory responses.

Future Research Directions and Unanswered Questions

Elucidation of Less Characterized Metabolic Pathways and Long-Term Metabolite Fate

Current research has successfully identified several major Phase I metabolic pathways for 5-fluoro-EDMB-PICA through in vitro studies using human liver microsomes and analysis of authentic urine samples. nih.govresearchgate.net The primary biotransformations include ester hydrolysis of the ethyl ester group, monohydroxylation on the indole (B1671886) ring or pentyl chain, and defluorination of the 5-fluoropentyl moiety. nih.gov These initial findings have been crucial in identifying preliminary urinary biomarkers for detecting use. nih.govresearchgate.net

However, significant gaps in knowledge remain. The full scope of Phase II metabolism, which typically involves the conjugation of metabolites with molecules like glucuronic acid to facilitate excretion, is not well-documented. For the related compound 5F-MDMB-PICA, metabolites are known to undergo extensive glucuronidation. semanticscholar.org A thorough investigation into the glucuronide conjugates of 5-fluoro-EDMB-PICA is a critical next step.

Furthermore, there is a distinct lack of data on the long-term fate of its metabolites. Unanswered questions include:

What is the pharmacokinetic profile of the primary metabolites?

How long do these metabolites persist in the body and in various biological matrices such as blood, urine, and hair?

Are there minor, yet more specific, long-term metabolites that could serve as more reliable biomarkers?

Future research must employ long-term metabolism studies, potentially using human hepatocyte models, to track the full metabolic cascade over time. Identifying metabolites that persist for extended periods is vital for widening the window of detection in forensic and clinical settings.

Table 1: Known and Potential Metabolic Pathways for 5-fluoro-EDMB-PICA

| Metabolic Phase | Reaction Type | Description | Status |

|---|---|---|---|

| Phase I | Ester Hydrolysis | Cleavage of the ethyl ester group to form a carboxylic acid metabolite. | Identified as a major pathway. nih.govresearchgate.net |

| Phase I | Monohydroxylation | Addition of a hydroxyl group (-OH) to various positions, typically on the pentyl chain or indole core. | Identified as a major pathway. nih.gov |

| Phase I | Defluorination | Removal of the fluorine atom from the 5-fluoropentyl chain, often followed by hydroxylation. | Identified as a key pathway. nih.govresearchgate.net |

| Phase I | Dehydrogenation | Formation of a double bond, potentially leading to ketone formation. | Observed in related compounds. nih.gov |

Comprehensive Pharmacological Profiling across Diverse Receptor Systems

The primary mechanism of action for synthetic cannabinoids is the activation of the CB1 and CB2 cannabinoid receptors. nih.gov It is presumed that 5-fluoro-EDMB-PICA is a potent agonist at these receptors, similar to structurally related compounds like 5F-MDMB-PICA. ljmu.ac.uk High potency and efficacy at the CB1 receptor, in particular, are linked to the severe psychoactive and adverse effects seen with many SCRAs. nih.gov

However, the understanding of 5-fluoro-EDMB-PICA's interaction with the human body should not be limited to the endocannabinoid system. The potential for "off-target" interactions with other receptor systems (e.g., serotonergic, dopaminergic, opioid) is a significant and unanswered question. Such interactions could contribute to the complex and often severe toxicological profile of novel psychoactive substances.

Future research directions should therefore include:

Receptor Binding Assays: A comprehensive screening of 5-fluoro-EDMB-PICA and its major metabolites against a wide panel of central nervous system receptors and ion channels.

Functional Assays: In vitro functional studies to determine whether the binding to non-cannabinoid receptors results in agonist, antagonist, or other modulatory activity.

A complete pharmacological profile is essential for predicting the potential for toxicity and understanding the clinical symptoms observed in intoxication cases.

Advanced Analytical Strategies for Isomer Discrimination and Biomarker Discovery

The detection of 5-fluoro-EDMB-PICA and its metabolites in biological samples presents several analytical challenges. One major issue is the existence of common metabolites shared among structurally similar SCRAs, which can complicate the unequivocal identification of the specific parent compound consumed. nih.govresearchgate.net

A significant and often overlooked challenge is the issue of chirality. 5-fluoro-EDMB-PICA possesses a chiral center, meaning it can exist as two non-superimposable mirror-image isomers (enantiomers). caymanchem.com These enantiomers can have different binding affinities and pharmacological activities, yet they are not distinguished by standard analytical techniques like GC-MS or LC-qToF-MS. ljmu.ac.ukgcms.cz Future research must focus on developing and implementing advanced analytical strategies, such as:

Chiral Chromatography: The use of chiral columns in gas or liquid chromatography to separate and quantify the individual enantiomers of the parent compound and its metabolites. gcms.cznih.gov This is critical for understanding if one isomer is more potent or prevalent in illicit products.

Additionally, there is a need to expand biomarker discovery beyond urine. While urine is the standard matrix, its detection window can be limited. Research into alternative matrices is needed to provide longer-term detection options. Studies on the related compound 5F-MDMB-PICA have successfully identified metabolites in hair, offering a much wider detection window. nih.gov Future work should investigate the incorporation of 5-fluoro-EDMB-PICA and its unique metabolites into hair and oral fluid.

Development of Predictive Models for Structure-Activity and Metabolism Relationships

The constant evolution of synthetic cannabinoids, with clandestine labs making minor structural modifications to circumvent drug laws, necessitates proactive rather than reactive approaches. The development of predictive computational models is a crucial future direction.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. nih.govnih.gov Developing a robust QSAR model for indole-based cannabinoids could allow researchers to:

Predict the CB1 receptor binding affinity and potency of new analogues of 5-fluoro-EDMB-PICA before they appear on the market. nih.govmdpi.com

Identify structural features that are key determinants of high potency, helping to prioritize the most dangerous emerging compounds for scheduling and control. nih.gov

In parallel, in silico metabolism prediction models can help anticipate the metabolic fate of newly identified SCRAs. frontiersin.orgresearchgate.net By using software to predict how a novel compound will be metabolized by human enzymes, forensic laboratories can pre-emptively identify the most likely and stable biomarkers. This would significantly accelerate the development of targeted analytical methods, ensuring that detection capabilities keep pace with the ever-changing landscape of novel psychoactive substances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.